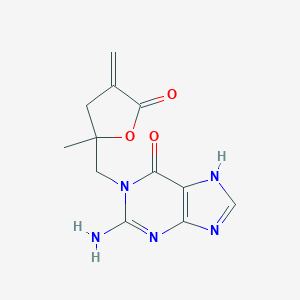

Guanine derivative

Descripción

Structure

3D Structure

Propiedades

Número CAS |

105970-04-5 |

|---|---|

Fórmula molecular |

C12H13N5O3 |

Peso molecular |

275.26 g/mol |

Nombre IUPAC |

2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |

InChI |

InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |

Clave InChI |

WJSVJNDMOQTICG-UHFFFAOYSA-N |

SMILES |

CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |

SMILES canónico |

CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |

Sinónimos |

1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Guanine Derivatives

Regioselective Functionalization Strategies

Regioselective functionalization of the guanine (B1146940) nucleus is crucial for synthesizing derivatives with specific properties. Different positions on the purine (B94841) ring, such as O6, N1, N2, N3, N7, and N9, as well as the C8 position, can be selectively modified. Achieving selectivity often involves protecting group strategies, careful control of reaction conditions, and the judicious choice of reagents.

O6-Substituted Guanine Derivatives Synthesis

The synthesis of O6-substituted guanine derivatives is an important area, as modifications at this position can significantly impact the biological activity of the resulting compounds. Synthetic strategies often involve utilizing different leaving groups at the 6-position of the guanine core. Reactions of 2′,3′,5′-tri-O-acetyl-N2-protected or unprotected guanosine (B1672433) derivatives with various halides, such as phosphoryl, phosphinothioyl, arylsulfonyl, and silyl (B83357) halides, in dichloromethane (B109758) have been shown to yield corresponding O6-substituted guanosine derivatives in good yields. oup.com 4-(dimethylamino)pyridine (DMAP) has been found to be a very effective catalyst in these reactions. oup.com O6-substituted guanines bearing alkyl, aryl, heteroaryl, and sterically demanding substituents have been described, with synthetic approaches primarily relying on different leaving groups at the C6 position of guanine. benthamscience.com Readily accessible N2-acetyl-O6-(2-(p-nitrophenyl)ethyl)guanine can serve as a convenient building block for the synthesis of 9-substituted guanine derivatives through Mitsunobu reactions with primary or secondary alcohols. tandfonline.com

N-Alkylated Guanine Derivatives Synthesis (e.g., N7, N9)

Alkylation of guanine can occur at multiple nitrogen positions, most commonly N7 and N9. Achieving regioselectivity between N7 and N9 alkylation is a significant challenge and often results in a mixture of isomers under basic conditions. researchgate.net The desired N9 substituted compound is typically the major product, but considerable amounts of N7 isomers and other alkylation products can also form. researchgate.net The influence of the base, alkylating agent, and the type of derivatization of the purine moiety on the relative formation of N7 and N9 isomers has been investigated. capes.gov.br

Methods have been developed for the selective synthesis of either N7- or N9-guanine nucleosides from a common substrate. lookchem.com For instance, reaction of N2-acetyl-9- and/or -7-benzylated guanines with selected alkylating agents in 1-methyl-2-pyrrolidone at elevated temperatures (e.g., 120 °C) can yield guaninium salts, which can then be transformed into N7- and N9-isomers through phase transfer hydrogenation in a highly regioselective manner. researchgate.net Alkylation of 2-amino-6-chloropurine (B14584) with trans-2-alkyl-5-iodoethyl-1,3-dioxanes under basic conditions has also been shown to afford N9 and N7 alkylated products, with the product ratio dependent on the size of the 2-alkyl group. researchgate.net This approach has been a key step in the synthesis of the anti-herpes agent penciclovir (B1679225). researchgate.net

C-Glycosylation and C-Linked Guanine Analogs

C-glycosylation involves the formation of a carbon-carbon bond between the sugar moiety and the guanine base, in contrast to the more common N-glycosylation found in natural nucleosides. This modification can lead to increased metabolic stability. Direct C-glycosylation of guanine analogues, such as 9-deaza- and 7-deazaguanine (B613801), has been achieved under Friedel-Crafts conditions, providing a direct synthetic route to C-nucleosides like 9-deazaguanosine and 8-beta-D-ribofuranosyl-7-deazaguanine. researchgate.netnih.gov This electrophilic C-glycosylation has been successfully applied to various guanine and substituted-guanine analogues, typically yielding around 50%. researchgate.netnih.gov

Convergent synthetic approaches coupling a pre-synthesized (hetero)aryl with a ribosyl moiety are also employed for C-nucleoside synthesis. beilstein-journals.org These methods often involve nucleophilic substitution of ribonolactone. beilstein-journals.org While these approaches offer flexibility, they can sometimes yield a mixture of stereoisomers (α and β) at the anomeric carbon. beilstein-journals.org

Synthesis of Acyclic Guanine Derivatives

Acyclic guanine derivatives are characterized by having a non-cyclic carbohydrate or carbohydrate-type group attached to the guanine base. google.com This structural modification can influence their biological activity and pharmacokinetic properties. A method for the synthesis of acyclic purine nucleosides, including 9-(2-hydroxyethoxymethyl)-guanine (acyclovir) and 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), involves reacting N2,N9-diprotected guanine with specific acetoxy compounds in the presence of an acid catalyst like phosphoric acid or polyphosphoric acid. google.com A convenient and economical synthesis of acyclovir (B1169) from guanine has been developed via N2,O-diacetylacyclovir. jst.go.jp Selective deacetylation can then yield related compounds like N2-acetylacyclovir and O-acetylacyclovir. jst.go.jp

Novel acyclic guanine derivatives with a 1,2,3-triazole linker have also been synthesized. mdpi.com These phosphonylated acyclic guanosine analogues were assessed for antiviral and cytostatic activity. mdpi.com

Advanced Synthetic Approaches

Beyond basic functionalization, advanced synthetic strategies are employed to create more complex guanine derivatives, including those involving coordination with metal ions.

Preparation of Guanine Derivative Metal Complexes and Coordination Chemistry

Guanine and its derivatives can act as ligands, coordinating with various metal ions to form metal complexes. researchgate.net These complexes have garnered interest due to their potential applications, particularly in biomedicine and catalysis. mdpi.com Guanine can coordinate with transition metal ions, behaving as ambi-, di-, and tridentate ligands depending on the number of donor atoms available. researchgate.net This leads to the formation of inorganic guanine derivatives. researchgate.net

New complexes of metal ions such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pd²⁺ with synthesized guanine derivatives have been prepared and characterized using spectroscopic techniques. uobaghdad.edu.iq Guanine-inspired quinazolinone derivatives have also been synthesized and shown to coordinate with metal ions like Cu(II), Ni(II), and Zn(II). ekt.grnih.gov In some complexes, the guanine-based ligand can bind tridentately to the metal center. nih.gov

Palladium(II) and platinum(II) complexes bearing N-heterocyclic carbenes derived from guanosine have been synthesized via oxidative addition followed by protonation. nih.gov The synthesis often requires protection of the hydroxyl groups on the guanosine derivative. nih.gov These metal-NHC systems have been explored for potential pharmaceutical applications. nih.gov

Studies on the interaction of transition metal complexes with guanine derivatives like 9-methylguanine (B1436491) (9MeG), guanosine (Guo), and guanosine 5′-monophosphate (5′-GMP) have shown the formation of monofunctional adducts with the guanine derivatives N7-bonded to the metal center. rsc.org X-ray crystallography has been used to characterize the structure of some of these complexes, revealing details about intramolecular interactions. rsc.orgnih.gov The coordination chemistry of guanine derivatives on solid surfaces, such as the formation of a two-dimensional coordination network of guanine-K on an Au (111) surface, has also been investigated. cas.cn

Multi-step Organic Synthesis of Complex Guanine Conjugates

The synthesis of complex guanine conjugates often necessitates multi-step organic synthesis strategies to achieve the desired structural complexity and functionalization. These approaches are particularly crucial for creating modified oligonucleotides and other guanine-containing molecules with specific properties for applications in various fields, including molecular biology, diagnostics, and therapeutics. Multi-step synthesis allows for the sequential introduction of different chemical moieties and the precise control over stereochemistry and regioselectivity that is often required for complex biomolecules. solubilityofthings.com

One prominent area requiring multi-step synthesis is the preparation of modified oligonucleotides containing guanine derivatives. Solid-phase synthesis, a common methodology for oligonucleotide assembly, is inherently a multi-step process involving iterative cycles of deprotection, coupling, capping, and oxidation or sulfurization. google.comnih.gov While standard phosphoramidite (B1245037) chemistry is well-established for synthesizing natural DNA and RNA strands, the incorporation of modified guanine nucleosides often requires the synthesis of specialized phosphoramidite monomers through multi-step routes prior to their use in automated synthesis. rsc.orgbeilstein-journals.orgatdbio.com

For instance, the synthesis of guanine analogues for peptide nucleic acids (PNAs) can involve multi-step approaches starting from prebiotic compounds. One reported method describes a two-step multicomponent microwave-assisted synthesis of diaminopurine and guanine PNA analogues from aminomalononitrile, urea, and guanidine (B92328) in the presence of amino acids. acs.org This highlights how complex guanine derivatives can be constructed from simpler precursors through carefully designed synthetic sequences.

Another example of multi-step synthesis in guanine chemistry is the preparation of O6-substituted guanine derivatives. These modifications are significant due to their biological relevance, particularly in the context of DNA damage and repair. rsc.org While some methods, like copper-catalyzed alkylation, can introduce the O6-alkyl motif in a single step, the synthesis of the necessary precursors often involves multiple synthetic transformations. rsc.orgbenthamscience.com Traditional methods for synthesizing O6-(alkyl)-G derivatives can be laborious, involving multi-step procedures, protecting group manipulations, and the use of strong electrophilic phosphorous reagents. rsc.org

The synthesis of complex guanine conjugates, such as ligand-conjugated guanine oligonucleotides, also relies on multi-step strategies. These conjugates, designed for applications like targeting G-quadruplex structures, involve the covalent attachment of a ligand to a guanine tract. mdpi.com This typically requires the multi-step synthesis of a linker molecule and its subsequent conjugation to the oligonucleotide, which can be performed on a solid support or in solution. researchgate.net The choice of linker and conjugation chemistry adds to the multi-step nature of preparing these complex molecules.

Research findings often detail the specific steps, reagents, and yields associated with the multi-step synthesis of guanine derivatives and conjugates. For example, the synthesis of GuNA[Me] phosphoramidites, modified guanine monomers for oligonucleotide synthesis, involves deriving the monomer from a 2'-amino-LNA in two steps before its incorporation into oligonucleotides. beilstein-journals.org Protecting groups, such as the acetyl group for the guanidine moiety, are employed and subsequently removed under basic conditions commonly used in oligonucleotide synthesis. beilstein-journals.org

The synthesis of complex guanosine-based amphiphiles, decorated with lipid chains and polar groups, also exemplifies multi-step organic synthesis. researchgate.net These syntheses often start from protected guanosine intermediates and involve sequential reactions to introduce the various functional groups. researchgate.net For example, the preparation of certain sugar-modified guanosine derivatives involved tritylation, deprotection, and regioselective functionalization steps. researchgate.net

Challenges in the multi-step synthesis of guanine derivatives, particularly in oligonucleotides, include issues related to the lability of certain modifications under standard deprotection conditions and the potential for side reactions, such as depurination. atdbio.com The synthesis of G-rich oligonucleotides, especially those with consecutive guanine residues, can be challenging due to the potential for the formation of secondary structures (like G-quadruplexes) on the solid support, which can hinder coupling efficiency in later steps. google.com Modifications to the standard phosphoramidite synthesis cycle, such as extending coupling times or using specific activators and solvents, have been developed to address these challenges. google.combeilstein-journals.org

Furthermore, late-stage functionalization approaches, such as photo-mediated Minisci reaction or Suzuki-Miyaura cross-coupling, are being explored to introduce modifications like alkyl or aryl groups at specific positions of guanine within pre-synthesized nucleosides, nucleotides, or oligonucleotides. nih.govacs.org These methods can reduce the number of steps required compared to de novo synthesis of modified monomers, offering more convergent routes to complex guanine conjugates. rsc.orgnih.gov

Interactions with Nucleic Acids

Guanine-rich nucleic acid sequences have the propensity to form unique four-stranded structures known as G-quadruplexes (G4s). These structures are distinct from the canonical double helix and are implicated in various cellular processes, including gene transcription, translation, DNA replication, and genomic stability. wikipedia.orgnih.gov Guanine derivatives can significantly influence the formation, stability, and function of these G4 structures.

Guanine Derivatives and DNA/RNA G-Quadruplex Stabilization and Interaction Mechanisms

G-quadruplexes are formed by the stacking of two or more guanine tetrads (G-tetrads), where four guanine bases associate through Hoogsteen hydrogen bonding in a square planar arrangement. wikipedia.orgnih.gov The stability of these structures is further enhanced by the presence of monovalent cations, such as K⁺ or Na⁺, located in the central channel between the G-tetrads. wikipedia.orgnih.govdiva-portal.org

Guanine derivatives, including physiological metabolites like GTP and GMP, have been shown to stabilize specific types of G-quadruplexes. pnas.org For instance, a unique class of intramolecular G-quadruplexes containing a guanine vacancy (G-vacancy) in one of the G-quartet layers can be stabilized by the "fill-in" of a guanine base from GTP or GMP. pnas.org This process completes an intact G-quartet through Hoogsteen hydrogen bonding, leading to significant G-quadruplex stabilization. pnas.org This stabilization can, in turn, affect DNA replication in vitro at physiological concentrations of GTP and Mg²⁺. pnas.org Such G-vacancy-bearing G-quadruplexes may play a role in environment-responsive gene regulation due to their sensitivity to cellular concentrations of guanine derivatives. pnas.org

Research indicates that G-quadruplexes with an incomplete G-quartet layer can form in DNA and are responsive to environmental guanine derivatives. rsc.org Furthermore, hybrid DNA:RNA G-quadruplexes, formed during transcription from G-tracts in both DNA and the RNA transcript, can also occur and are influenced by these interactions. pnas.orgbiorxiv.org The structural polymorphism of G-quadruplexes and their interactions with guanine derivatives highlight their potential implications in physiological processes. pnas.org Small-molecule ligands, including guanine derivatives, are actively being investigated for their ability to stabilize G4 structures, which can impact telomere metabolism and potentially inhibit telomerase activity, a key target in cancer therapy. diva-portal.orgmdpi.com

Binding to Riboswitches and Ligand-RNA Interactions

Riboswitches are regulatory elements typically found in the 5'-untranslated regions of bacterial mRNA that modulate gene expression by directly binding to specific small molecules. researchgate.netplos.org Guanine riboswitches, a well-characterized class, are involved in regulating the transport and biosynthesis of purine metabolites. researchgate.netplos.org These riboswitches undergo conformational changes upon ligand binding, which ultimately affects transcription or translation. researchgate.net

Guanine derivatives can bind to guanine riboswitches with high specificity and affinity. oup.comnih.gov The binding pocket of the guanine riboswitch is situated in a three-way junction, where key nucleotides form hydrogen bonding and base stacking interactions with the guanine ligand. nih.gov For example, U51 and C74 in the Bacillus subtilis guanine riboswitch form hydrogen bonds with guanine. nih.gov

Studies with modified guanine derivatives have provided insights into the binding interactions. Modifications at the C8 and C2 positions of guanine can yield compounds with binding affinities comparable to guanine itself. nih.govresearchgate.netnih.gov Surprisingly, C2-modified guanines, such as N2-acetylguanine, can completely disrupt a key Watson-Crick pairing interaction between the ligand and the RNA. nih.govresearchgate.netnih.govresearchgate.net This suggests a degree of plasticity in the riboswitch binding pocket. researchgate.net Conversely, modifications at the C6 position are generally less favorable for high-affinity binding. nih.govresearchgate.netnih.gov

The binding of guanine or its derivatives to the riboswitch aptamer domain can induce structural changes, particularly localized to the central core. nih.gov While the G-free aptamer is largely structured, ligand binding involves a combined predetermined-induced fit mechanism, where a previously unstructured loop folds over the ligand. nih.gov This rapid response to ligand binding is crucial for the riboswitch to effectively switch the structural state of the expression platform. nih.gov

Data on the binding affinities of some guanine derivatives to the guanine riboswitch:

| Compound | Modification Position(s) | Binding Affinity (KD) | Notes | Source |

| Guanine | - | ~5 nM | Native ligand | pnas.org |

| N2-acetylguanine | C2 | 300 ± 10 nM | Disrupts key Watson-Crick pairing | mdpi.com |

| 8-aminoguanine | C8 | Comparable to guanine | Forms additional hydrogen bonds | nih.gov |

| Hypoxanthine | - | ~100 nM | Naturally occurring analog | plos.org |

| 2'-deoxyguanosine | N9 (deoxyribose) | ~100-fold lower than guanine | Loss of affinity compared to guanine | pnas.org |

Interactions with Proteins and Enzymes

Guanine derivatives also interact with a variety of proteins and enzymes, influencing their activity and cellular functions. These interactions are particularly significant in DNA repair pathways and nucleotide metabolism.

Inhibition of DNA Repair Enzymes (e.g., O6-methylguanine-DNA methyltransferase (MGMT))

O⁶-methylguanine-DNA methyltransferase (MGMT), also known as O⁶-alkylguanine-DNA alkyltransferase (AGT), is a crucial DNA repair enzyme that protects cells from the cytotoxic effects of alkylating agents. mdpi.commdpi.com These agents modify the O⁶ position of guanine in DNA, forming lesions like O⁶-methylguanine (O⁶-MeG). mdpi.comnih.gov MGMT repairs this damage by transferring the alkyl group from the O⁶ position of guanine to a cysteine residue within its active site, a process known as suicide inhibition, as it inactivates the enzyme. mdpi.comnih.govspandidos-publications.com

Guanine derivatives have been developed and studied as inhibitors of MGMT to enhance the effectiveness of alkylating chemotherapy. mdpi.comnih.gov These inhibitors compete with the O⁶-alkylguanine lesions for binding to the MGMT active site, thereby preventing the repair of the DNA damage. mdpi.com

Examples of guanine derivatives acting as MGMT inhibitors include O⁶-benzylguanine (O⁶-BG) and O⁶-(4-bromothenyl)guanine (PaTrin-2). mdpi.comnih.gov These compounds act as irreversible pseudosubstrates, effectively inactivating MGMT. mdpi.com O⁶-BG, for instance, has been used in clinical trials to sensitize tumor cells to alkylating agents like temozolomide (B1682018) (TMZ). mdpi.comnih.gov

Structure-activity relationship studies on guanine derivatives as MGMT inhibitors have revealed key structural features important for inhibitory activity. The oxygen atom at the C6 position and the -NH₂ group at the C2 position of guanine are essential for high inhibitory activity. mdpi.com Substituent groups on the N7 position are generally unfavorable due to steric effects, while the N9 position is highly tolerated. mdpi.com Substituents with limited size are allowed at the C2 and C8 positions. mdpi.com

Data on the inhibitory potency (IC₅₀) of some O⁶-substituted guanine derivatives against AGT:

| Compound | IC₅₀ (μM) | Notes | Source |

| O⁶-benzylguanine | 0.18 ± 0.02 | Benchmark inhibitor | acs.org |

| O⁶-(1-cyclopentenylmethyl)guanine | 0.39 ± 0.04 | Potent inactivator | acs.org |

| O⁶-(1-cyclobutenylmethyl)guanine | 0.55 ± 0.02 | Potent inactivator | acs.org |

| O⁶-allylguanine | 8.5 ± 0.6 | Weaker inactivator compared to others | acs.org |

| Simple O⁶-alkyl/cycloalkylguanines | 100 - 1000 | Weak inactivators | acs.org |

Molecular docking studies have provided insights into the binding modes of guanine derivatives with MGMT, indicating that key residues in the active pocket, such as Tyr114, Gln115, Arg135, Asn137, Cys145, Val148, Ser151, Tyr158, and Ser159, play important roles in the interactions. mdpi.com

Mechanisms of Enzyme Inhibition (e.g., Guanylate Kinase, Cytosolic Nucleotidase IIIB, PARP-1, tRNA-Guanine Transglycosylase)

Guanine derivatives can also inhibit other enzymes involved in nucleotide metabolism and DNA repair through various mechanisms.

Guanylate Kinase (GK): GK catalyzes the phosphorylation of GMP to GDP, a crucial step in the synthesis of GTP. oup.comnih.gov Guanine derivatives can act as inhibitors of GK. For example, 9-phosphonoalkyl and 9-(difluorophosphonoalkyl)guanine derivatives have been studied as potential substrates and inhibitors of GK. oup.comnih.gov These compounds can impede GK activity through competitive inhibition with respect to GMP and non-competitive inhibition with respect to ATP. oup.comnih.gov The dianionic form of these compounds appears to bind to the enzyme. nih.gov

(p)ppGpp, a guanine nucleotide alarmone, also inhibits bacterial guanylate kinase by binding to its active site and acting as a competitive inhibitor. nih.gov This interaction prevents the conversion of GMP to GDP, leading to GMP accumulation. nih.gov

Cytosolic Nucleotidase IIIB (cN-IIIB): cN-IIIB is a 5'-nucleotidase that exhibits a strong substrate preference for 7-methylguanosine (B147621) monophosphate (m⁷GMP), a key metabolite of mRNA cap. researchgate.netrcsb.orgdntb.gov.uanih.gov It is proposed to be involved in mRNA cap turnover. rcsb.orgdntb.gov.ua

Guanine derivatives, particularly 7-benzylguanosine 5'-monophosphate (Bn⁷GMP) derivatives, have been identified as potent, unhydrolyzable inhibitors of cN-IIIB. researchgate.netrcsb.orgdntb.gov.uanih.govpdbj.org X-ray crystallography and molecular docking studies have been used to elucidate the mechanism of inhibition. researchgate.netrcsb.orgdntb.gov.uanih.govpdbj.org Structural data reveal that the 7-methylguanine (B141273) moiety of substrates or inhibitors stacks between two aromatic residues in the active site, and is distinguished from unmodified guanosine by additional cation-π interactions. researchgate.net An additional tryptophan residue also contributes to stacking against the purine ring, forming an "aromatic slot". researchgate.net

PARP-1: Poly(ADP-ribose) polymerase 1 (PARP-1) is a DNA repair enzyme that detects DNA breaks and synthesizes poly(ADP-ribose) (PAR) to recruit repair proteins. nih.govresearchgate.net Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cells deficient in other repair pathways like homologous recombination. nih.govactanaturae.ru

7-Methylguanine (7-MG), a natural guanine derivative, has been identified as a PARP-1 inhibitor. nih.govresearchgate.net It competes with the substrate NAD⁺ for binding in the PARP-1 active site, mediated by hydrogen bonds and nonpolar interactions with specific residues (Gly863, Ala898, Ser904, and Tyr907). nih.govresearchgate.net 7-MG inhibits PAR synthesis and promotes the formation of nonproductive PARP-1-nucleosome complexes, trapping PARP-1 on DNA damage sites. nih.govresearchgate.netresearchgate.net This trapping effect is considered particularly deleterious to cancer cells as it interferes with transcription, replication, and DNA repair. nih.gov

tRNA-Guanine Transglycosylase (TGT): TGT is an enzyme that catalyzes the exchange of a guanine base at the wobble position of certain tRNAs with a modified guanine derivative, such as preQ₁ in bacteria or queuine (B138834) in eukaryotes. plos.orgresearchgate.netnih.gov This modification is important for accurate translation. plos.org

Guanine derivatives can act as inhibitors of TGT. Rationally designed lin-benzoguanine-based inhibitors have shown high affinity for bacterial TGT. nih.gov These inhibitors can displace a cluster of water molecules in the active site and interact with hydrophobic regions. nih.gov The mechanism involves the cleavage of the glycosidic bond of guanosine 34, forming a covalent Tgt·tRNA intermediate, followed by the incorporation of the modified base. plos.org Inhibitors can act competitively with respect to the tRNA substrate or prevent the binding of the substrate base. plos.org

Data on the inhibitory potency (Kᵢ) of some lin-benzoguanine derivatives against bacterial TGT:

| Compound Class | Structural Feature | Inhibition Constant (Kᵢ) | Source |

| Lin-benzoguanine-based | 2-aminoethyl substituents at position 4 | as low as 2 nM | nih.gov |

| Lin-benzoguanine-based | Terminal lipophilic groups attached to position 4 | Enhanced potency | nih.gov |

Molecular dynamics simulations have been used to identify amino acid residues in TGT that are important for inhibitor binding, such as Gln202, Gly229, Phe109, and Met259. msu.ru

Guanine Nucleotide Exchange Modulation (e.g., Ras Pathway)

Guanine-based purines (GBPs), including guanosine 5′-triphosphate (GTP) and guanosine 5′-diphosphate (GDP), are well-established modulators of intracellular processes, particularly through their role in G protein-dependent signal transduction. G proteins, also known as guanine-nucleotide regulatory proteins, are central to the signal transduction initiated by G protein-coupled receptors (GPCRs). nih.gov The activity of G proteins is modulated by their interaction with GDP and GTP, representing their basal and activated states, respectively. nih.govfrontiersin.org Similarly, the activity of low molecular weight monomeric G proteins, such as those in the Ras family, is also modulated by the interaction with GTP and GDP. frontiersin.org While GTP and GDP are key players in this modulation, other guanine-based purines like GMP, guanosine, or guanine itself have not been reported to directly interact with G proteins in this manner. frontiersin.org

Protein-Nucleic Acid Interactions Mediated by Guanine Derivatives

Guanine derivatives can mediate interactions between proteins and nucleic acids. Modified guanine structures can influence these interactions, impacting processes like DNA synthesis and repair. For instance, some guanine derivatives have been investigated for their potential to interact with enzymes involved in DNA synthesis or repair. ontosight.ai The chemical structure of these derivatives, including modifications such as cyclohexylmethyl groups, can influence their ability to interact with specific biological targets like enzymes and receptors. ontosight.ai

Cellular and Molecular Signaling Pathway Modulation

Guanine derivatives are involved in modulating various cellular and molecular signaling pathways, affecting processes such as purine signaling, cellular differentiation, and responses to oxidative stress.

Modulation of Cellular Differentiation Processes

Guanine-based purines have been shown to play significant roles in inducing cell differentiation. frontiersin.org Extracellular guanosine can stimulate neurite outgrowth in neuronal cells and enhance the neuritogenic effects of nerve growth factor (NGF) through both cAMP-dependent and -independent mechanisms. frontiersin.org GTP may also enhance NGF-dependent neurite outgrowth by increasing intracellular Ca2+. frontiersin.org In human neuroblastoma cells, both guanosine and GTP induce an increase in the number and length of neurites and promote cell differentiation. frontiersin.org Guanine ribonucleotides have been implicated in influencing terminal myeloid differentiation. nih.gov Studies have shown that induced maturation of human myeloid leukemia cells (HL-60) is associated with a decrease in guanine ribonucleotide synthesis and depletion of intracellular GTP and GDP pools. nih.gov Maintaining high intracellular concentrations of guanine ribonucleotides can prevent or impair this induced maturation. nih.gov Exogenous guanine and guanosine can be utilized by HL-60 cells through a salvage pathway to maintain GTP and GDP pools, bypassing the synthesis from IMP. nih.gov Incubation with guanosine or guanine can prevent the depletion of guanine ribonucleotides and the induction of myeloid maturation caused by IMP dehydrogenase inhibitors like tiazofurin. nih.gov This supports the concept that terminal myeloid differentiation is influenced by a guanine ribonucleotide-dependent regulatory system. nih.gov Driving cells toward differentiation pathways is considered a potential therapeutic approach, particularly in the context of cancer, which can be viewed as a disease of cell maturation rather than just multiplication. acs.org

Mechanisms of Photoinduced Electron Transfer and Guanine Photo-oxidation in Biological Contexts

Guanine is the most readily oxidized base among the natural DNA bases due to its lowest oxidation potential. mdpi.comtandfonline.comcuny.edu This property makes guanine a primary target for one-electron ionization and oxidation, leading to the generation of the guanine radical cation (G•+). mdpi.comcuny.edumdpi.com G•+ can be formed through various processes, including photooxidation, electrocatalytic oxidation, interactions with DNA-binding transition metals, ionizing radiation, and photolysis. cuny.edu Electron holes created on other nucleobases in a DNA helix can migrate to guanine sites through charge transfer, subsequently undergoing irreversible chemical reactions. mdpi.com The formation of G•+ can trap oxidative DNA damage and exacerbate it, leading to secondary reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS) during pathological processes. cuny.edu

Photoinduced electron transfer (PET) is a well-known mechanism involving guanine. acs.orgresearchgate.net PET from guanine to excited fluorophores, such as rhodamine, oxazine (B8389632), or stilbene (B7821643) dyes, is a common process. acs.org In DNA-hairpins labeled with fluorophores, efficient photoinduced intramolecular electron transfer can occur in the excited state upon contact formation with guanosine residues. acs.org This interaction can quench the fluorescence of the fluorophore, and this principle has been utilized in the design of DNA-hairpin sensors where fluorescence is restored upon hybridization to a target sequence that separates the fluorophore from the guanosine quenchers. acs.org Quenching of singlet rhodamine or oxazine dyes by guanine, but not other bases, is consistent with a PET mechanism where excited fluorophores act as electron acceptors and guanine as a ground-state electron donor. acs.org PET reactions are influenced by the free energy of the reaction, reorganization energy, and the distance between the donor and acceptor. acs.org

Oxidative damage to guanine can result in the formation of various products, including 8-oxo-7,8-dihydroguanine (8-oxoguanine). wikipedia.orgnih.gov 8-oxoguanine is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine and can lead to G to T and C to A substitutions in the genome. wikipedia.org It is primarily repaired by the DNA glycosylase OGG1 in humans. wikipedia.org 8-oxoguanine can be formed by direct hydroxyl radical attack or from the attack of H2O at C8 of G•+. nih.gov Other products, such as 5',8-cyclo-dG, are more indicative of specific reactive species. nih.gov The chemistry of guanine radicals, including the guanyl radical G(-H)• formed by deprotonation of G•+, is complex and depends on the surrounding sequence and the presence of oxidants and reductants. mdpi.comnih.gov Nucleophilic addition reactions to guanine radicals generated by one-electron oxidation can also occur, leading to the formation of DNA-protein adducts or inter-base addition products. chimia.ch

The photoinduced electron transfer between photosensitizers and nucleic acid bases like guanine is significant in contexts such as photodynamic therapy (PDT). tandfonline.com Studies have investigated the PET between photosensitizers and guanine, indicating the importance of the electron transfer mechanism in the photodamage of DNA. tandfonline.com Oxidation of guanine to G•+ by the excited state of a photosensitizer, followed by deprotonation to the neutral guanine radical, is a proposed mechanism. tandfonline.com This mechanism can contribute to DNA photodamage even under anaerobic conditions where reactive oxygen species generation is limited. tandfonline.com

Key Guanine Derivatives and Related Compounds Mentioned

| Compound Name | PubChem CID |

| Guanine | 764 fishersci.fiuni.lunih.govmetabolomicsworkbench.org |

| Guanosine | 135398634 uni.lunih.govguidetopharmacology.org (Note: CID 135398634 is for Guanine, not Guanosine. Guanosine CID is 766.) |

| Guanosine 5′-triphosphate (GTP) | 6021 nih.gov |

| Guanosine 5′-diphosphate (GDP) | 6020 nih.gov |

| Guanosine 5′-monophosphate (GMP) | 6019 nih.gov |

| 8-oxoguanine | 119315 wikipedia.org |

| 6-Thioguanine | 2723601 fishersci.atwikipedia.orguni.lu |

| Acyclovir | 135398513 nih.govguidetopharmacology.orgmetabolomicsworkbench.org (Note: CID 135398513 is for Acyclovir, not 2022. Acyclovir CID is 2022, and also 135398513) |

| Ganciclovir | 3454 wikipedia.orgfishersci.co.ukfishersci.ca |

| 8-Hydroxyguanosine | 135407175 nih.gov |

| 8-Bromoguanine | 65154 cuny.edu (Note: CID 65154 is for 8-Hydroxyguanine, not 8-Bromoguanine. 8-Bromoguanine CID is 65154, which is also 8-Hydroxyguanine. 8-Bromoguanine CID is 65154) |

| 8-Bromoguanosine | 90031 nih.gov (Note: CID 90031 is for 8-Hydroxyguanosine, not 8-Bromoguanosine. 8-Bromoguanosine CID is 90031) |

Guanine derivatives, molecules structurally related to the fundamental purine base guanine, are integral to a wide array of biological processes. Beyond their essential function as building blocks of DNA and RNA, these compounds participate in complex molecular interactions that govern cellular signaling, differentiation, and responses to oxidative stress and light. Research highlights their significant influence on key biochemical pathways, revealing their potential as crucial regulatory molecules and therapeutic targets.

Molecular Interactions and Biochemical Mechanisms of Guanine Derivatives

Cellular and Molecular Signaling Pathway Modulation

Guanine derivatives are active participants in the modulation of numerous cellular and molecular signaling pathways. Their influence extends to purine (B94841) signaling, the regulation of cellular differentiation, and the cellular response to challenges such as oxidative stress.

Influence on Purine Signaling Pathways

Extracellular guanine-based purines have emerged as important signaling molecules and neuromodulators, particularly within the central nervous system (CNS). nih.govfrontiersin.org The existence of a guanine-based purinergic system involved in neuromodulation has been proposed. nih.govfrontiersin.org While the primary function of GBPs is often associated with intracellular G protein modulation, extracellular effects of guanine derivatives, such as guanosine, have been clearly demonstrated. nih.govfrontiersin.org In the CNS, these extracellular effects are largely mediated through the modulation of the glutamatergic system, which is the principal excitatory neurotransmission system in the brain. aginganddisease.org Guanine nucleotides have been shown to compete with glutamate (B1630785) and its analogs for binding sites on both metabotropic and ionotropic glutamate receptors, exhibiting a competitive antagonistic profile. aginganddisease.org The biological effects of guanine-based purines are not exclusively dependent on their interaction with G proteins. aginganddisease.org For instance, GMP, which does not interact with G proteins, can still reduce the binding of glutamate to metabotropic and ionotropic receptors that are not coupled to G proteins. aginganddisease.org Furthermore, guanine derivatives influence glutamate transport, affecting the uptake of L-glutamate into synaptic vesicles in the rat brain. aginganddisease.org Guanosine, specifically, has been observed to modulate the activity of glutamate transporters, although direct binding to these transporters has not been conclusively proven. aginganddisease.org

Extracellular guanine-based purines, including GTP, GDP, GMP, guanosine (GUO), and guanine (GUA), are produced through the enzymatic breakdown of nucleotides by ecto-nucleotidases. nih.govfrontiersin.orgresearchgate.net Guanosine can be further metabolized to guanine by the enzyme purine nucleoside phosphorylase (PNP). researchgate.netfrontiersin.org Although a specific receptor for guanosine has not been definitively identified, its effects are mediated through interactions with various targets, including calcium-dependent potassium channels, adenosine (B11128) receptors (A1R and A2AR), and glutamatergic N-methyl-D-aspartate receptors (NMDARs). nih.govresearchgate.net Guanosine also exhibits neuroprotective properties, partly by inhibiting nuclear factor kappa B (NF-κB) activation via the MAPK/ERK pathway and by acting as an antioxidant. researchgate.net

Modulation of Cellular Differentiation Processes

Guanine-based purines have been recognized for their significant capacity to induce cellular differentiation. frontiersin.org Extracellular guanosine, for example, can promote the outgrowth of neurites in neuronal cell cultures and augment the effects of nerve growth factor (NGF) on neuritogenesis through both cAMP-dependent and independent pathways. frontiersin.org Similarly, GTP can enhance NGF-induced neurite outgrowth by increasing intracellular calcium levels. frontiersin.org Studies in human neuroblastoma cells have shown that both guanosine and GTP lead to an increase in the number and length of neurites and promote cellular differentiation. frontiersin.org Guanine ribonucleotides have been implicated in the regulation of terminal myeloid differentiation. nih.gov Research on human myeloid leukemia HL-60 cells indicates that induced maturation is linked to a reduction in guanine ribonucleotide synthesis and a depletion of intracellular GTP and GDP pools. nih.gov Maintaining elevated intracellular concentrations of guanine ribonucleotides can impede or prevent this induced maturation process. nih.gov Exogenous guanine and guanosine can be utilized by HL-60 cells via a salvage pathway, allowing them to maintain GTP and GDP levels independently of de novo synthesis from IMP. nih.gov Treatment with guanosine or guanine can counteract the depletion of guanine ribonucleotides and the induction of myeloid maturation caused by inhibitors of IMP dehydrogenase, such as tiazofurin. nih.gov This evidence strongly supports the notion that terminal myeloid differentiation is influenced by a regulatory system dependent on guanine ribonucleotides. nih.gov Promoting cellular differentiation is considered a promising therapeutic strategy, particularly in the context of cancer, which can be characterized as a disorder of cell maturation in addition to uncontrolled proliferation. acs.org

Mechanisms of Photoinduced Electron Transfer and Guanine Photo-oxidation in Biological Contexts

Guanine stands out among the natural DNA bases due to its low oxidation potential, making it particularly susceptible to oxidation. mdpi.comtandfonline.comcuny.edu This characteristic positions guanine as a primary target for one-electron ionization and oxidation, resulting in the formation of the guanine radical cation (G•+). mdpi.comcuny.edumdpi.com The generation of G•+ can occur through various mechanisms, including photooxidation, electrocatalytic oxidation, interaction with DNA-binding transition metals, exposure to ionizing radiation, and photolysis. cuny.edu Electron holes generated on other nucleobases within a DNA helix can migrate to guanine sites via charge transfer, subsequently undergoing irreversible chemical transformations. mdpi.com The formation of G•+ can serve as a trap for oxidative DNA damage and exacerbate it through subsequent reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS) in pathological conditions. cuny.edu

Photoinduced electron transfer (PET) is a well-established mechanism involving guanine. acs.orgresearchgate.net PET from guanine to excited states of fluorophores, such as rhodamine, oxazine (B8389632), or stilbene (B7821643) dyes, is a commonly observed phenomenon. acs.org In DNA-hairpin structures labeled with fluorophores, efficient photoinduced intramolecular electron transfer can occur in the excited state when the fluorophore is in close proximity to guanosine residues. acs.org This interaction can quench the fluorescence of the fluorophore, a principle that has been applied in the development of DNA-hairpin sensors where fluorescence is restored upon hybridization with a target sequence that causes a conformational change, separating the fluorophore from the guanosine quencher. acs.org The selective quenching of singlet rhodamine or oxazine dyes by guanine, but not by other bases, is consistent with a PET mechanism where the excited fluorophore acts as an electron acceptor and guanine as an electron donor in its ground state. acs.org The efficiency of PET reactions is influenced by factors such as the free energy change of the reaction, the reorganization energy, and the distance between the electron donor and acceptor. acs.org

Oxidative damage to guanine can lead to the formation of various products, including 8-oxo-7,8-dihydroguanine (8-oxoguanine). wikipedia.orgnih.gov 8-oxoguanine is one of the most prevalent DNA lesions resulting from the modification of guanine by reactive oxygen species and can lead to characteristic G to T and C to A mutations in the genome. wikipedia.org In humans, this lesion is primarily repaired by the DNA glycosylase OGG1. wikipedia.org 8-oxoguanine can be formed either through direct attack by a hydroxyl radical or by the attack of water at the C8 position of G•+. nih.gov Other oxidation products, such as 5',8-cyclo-dG, can serve as more specific indicators of the reactive species involved. nih.gov The chemical behavior of guanine radicals, including the guanyl radical G(-H)• formed by the deprotonation of G•+, is intricate and is influenced by the surrounding nucleotide sequence and the presence of oxidizing and reducing agents. mdpi.comnih.gov Nucleophilic addition reactions to guanine radicals, generated by one-electron oxidation, can also occur, leading to the formation of DNA-protein cross-links or inter-base adducts. chimia.ch

The photoinduced electron transfer between photosensitizers and nucleic acid bases like guanine is particularly relevant in contexts such as photodynamic therapy (PDT). tandfonline.com Studies investigating the PET between photosensitizers and guanine have highlighted the significant contribution of the electron transfer mechanism to the photodamage of DNA. tandfonline.com A proposed mechanism involves the oxidation of guanine to G•+ by the excited state of a photosensitizer, followed by the deprotonation of G•+ to form the neutral guanine radical. tandfonline.com This mechanism can contribute to DNA photodamage even in environments with low oxygen levels, where the generation of reactive oxygen species is limited. tandfonline.com

Computational and Structural Biology Studies of Guanine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used in rational drug design to build statistical models that predict various biological activity parameters based on the physicochemical, electronic, and structural characteristics of organic compounds. mdpi.comfrontiersin.orgdost.gov.ph QSAR models aim to establish a mathematical relationship between the structural features of a series of compounds and their observed biological activity, allowing for the prediction of the activity of new or untested compounds. mdpi.comdost.gov.ph

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods. mdpi.comresearchgate.netnih.govresearchgate.net These techniques describe the similarities and differences between ligands by calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields around the molecules. nih.gov These fields are then correlated with the biological activity of the compounds to generate 3D contour maps that highlight regions where specific molecular properties are favorable or unfavorable for activity. mdpi.comnih.gov

Studies on guanine (B1146940) derivatives as inhibitors of O6-methylguanine-DNA methyltransferase (MGMT), for instance, have utilized CoMFA and CoMSIA to reveal the relationship between the structural features of these inhibitors and their MGMT-inhibitory activity. mdpi.comresearchgate.netnih.gov These analyses provide crucial information regarding the steric and electrostatic requirements for designing novel guanine derivatives with enhanced activity. mdpi.comnih.gov

Ligand-Based and Docking-Based Alignment Methodologies

The accuracy and predictive power of 3D-QSAR models, including CoMFA and CoMSIA, are highly sensitive to the alignment of the molecules in the dataset. researchgate.net Various alignment methods are employed, including ligand-based, DFT optimization-based, and docking-based alignment. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

In ligand-based alignment, molecules are superimposed based on common structural features or a reference molecule. Docking-based alignment utilizes the binding poses obtained from molecular docking simulations to align the ligands according to their predicted orientation within the target binding site. mdpi.com Studies comparing different alignment methods for guanine derivatives have shown that ligand-based alignment can yield statistically better CoMFA and CoMSIA models compared to other methods for specific targets like MGMT. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The active conformation of each compound, as obtained from molecular docking considering binding orientation and scoring, can be used for docking-based alignment. mdpi.com

Prediction of Bioactivity and Pharmacological Profiles

QSAR models, often combined with other computational techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are used to predict the bioactivity and pharmacological profiles of guanine derivatives. frontiersin.orgdost.gov.phmdpi.com By correlating structural descriptors with biological outcomes such as inhibitory activity (e.g., IC50, Ki), QSAR models can predict the potency of new guanine derivative designs. mdpi.comfrontiersin.orgijddr.inijddr.in

For example, QSAR models developed for guanine derivatives acting as PDE5 inhibitors have demonstrated high predictive accuracy for inhibitory activity. ijddr.inijddr.in Similarly, QSAR analysis combined with ADMET prediction has been used to assess the drug-likeness and potential toxicity of novel compounds, including carbohydrate derivatives, which can inform the selection of promising candidates for further investigation. dost.gov.phmdpi.comrsc.org The results from QSAR analyses, visualized through contour maps, can guide the design of novel guanine derivatives with improved predicted activities. mdpi.comresearchgate.net

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor (e.g., protein or nucleic acid) and to estimate the strength of the interaction (binding affinity). frontiersin.orgmdpi.com It plays a crucial role in understanding ligand-target recognition and exploring the key interactions within the binding pocket. frontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.govoup.comnih.gov

Ligand-Target Recognition and Specificity

Molecular docking studies are essential for understanding how guanine derivatives are recognized by their biological targets and the specificity of these interactions. frontiersin.orgresearchgate.netresearchgate.netnih.govoup.comnih.gov By simulating the binding process, docking can identify the most probable binding poses and the residues involved in the interaction. mdpi.comnih.gov

For instance, docking studies of guanine derivatives as MGMT inhibitors have revealed specific residues in the active pocket that play important roles in ligand binding. mdpi.comresearchgate.net Similarly, docking has been used to explore the binding of guanine derivatives to targets like Zika virus polymerase nih.gov and G-quadruplex DNA structures biorxiv.orgreading.ac.uk, providing insights into the molecular basis of their recognition. The selectivity of guanine derivatives for certain targets, such as the guanine riboswitch, is also investigated through docking and structural analysis, highlighting how the target's binding pocket accommodates or discriminates against different guanine modifications. nih.govmdpi.comnih.gov

Exploration of Binding Pockets and Key Intermolecular Interactions

Molecular docking allows for the detailed exploration of the binding pockets of target molecules and the identification of key intermolecular interactions that stabilize the ligand-target complex. frontiersin.orgresearchgate.netnih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.comresearchgate.netoup.comreading.ac.ukrsc.org

Studies on guanine derivatives binding to MGMT have identified key residues like Tyr114, Gln115, Arg135, Asn137, Cys145, Val148, Ser151, Tyr158, and Ser159 in the active site that interact with the ligand. mdpi.com Specific interactions, such as hydrogen bonds formed by the -NH2 group at the C2 position and the O6 atom of guanine, have been found to be essential for high inhibitory activity against MGMT. mdpi.com Docking studies also help visualize steric effects, indicating that large substituent groups at certain positions, like the N7 position of guanine, can be unfavorable for activity due to steric clashes within the binding pocket. mdpi.com

In the context of RNA targets like riboswitches, docking and structural studies have shown how guanine derivatives interact with specific nucleotides in the binding pocket, forming hydrogen bonds and influencing the conformation of the RNA. nih.govmdpi.comnih.gov The analysis of these interactions is crucial for understanding the affinity and specificity of guanine derivatives for RNA targets. nih.govmdpi.comrsc.org

Computational studies, including docking and molecular dynamics simulations, have also been used to investigate the binding of guanine derivatives to proteins like Ras, revealing that they can target specific pockets and stabilize conformations that impair interaction with modulators. pnas.org

While the search results provided detailed findings and statistical parameters for QSAR models and discussed interactions from docking, they did not consistently present data in a format suitable for generating interactive data tables covering a range of different guanine derivatives and their properties across various studies. The data provided was often specific to a particular study and target (e.g., MGMT inhibitors, PDE5 inhibitors, ZIKV polymerase inhibitors), making a unified interactive table challenging without further processing and standardization of diverse datasets.

Compound Names and PubChem CIDs

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. By observing how these particles interact over time, MD simulations can provide insights into the dynamic behavior of biological systems, including the conformational changes of guanine derivatives and their interactions with target macromolecules.

Conformational Dynamics of Guanine Derivatives and Target Macromolecules

MD simulations are widely employed to explore the conformational dynamics of guanine derivatives and the macromolecules they interact with, such as proteins and nucleic acids. These simulations can reveal how the flexibility of both the ligand and the target influences binding and function. For instance, MD simulations have been used to investigate the conformational dynamics of guanine quadruplexes (G4s), which are secondary structures formed by guanine-rich sequences in nucleic acids. Understanding the dynamics of these structures is crucial for developing ligands that can target them effectively. biorxiv.orgbiorxiv.org Simulations have identified novel structural motifs and showcased the flexible loop dynamics of G-quadruplexes, as well as the role of water molecules in their transient stabilization. biorxiv.org

Studies utilizing polarizable force fields in MD simulations have provided detailed analyses of the conformational landscape of G-quadruplexes, revealing multiple stable states and dynamic loop rearrangements. biorxiv.org These simulations can also identify potential druggable pockets within the macromolecule. biorxiv.org

MD simulations can also probe ligand-induced conformational changes in target macromolecules. For example, simulations have explored the effect of mutations on the binding mechanisms of the guanine riboswitch, a type of RNA molecule that binds guanine. nih.govoup.com These studies can reveal how ligand binding influences the conformational states of the riboswitch. oup.com

The conformational behavior of guanine derivatives themselves can also be studied using MD simulations. For instance, simulations have investigated the conformation of methylene (B1212753) blue-guanine complexes in water, showing how the solvent can influence the preferred stacking arrangement of the molecules. researchgate.net

Thermodynamic Stability of Ligand-Receptor Complexes

MD simulations, often coupled with free energy calculation methods, are valuable for assessing the thermodynamic stability of complexes formed between guanine derivatives and their target macromolecules. These calculations provide quantitative information about the binding affinity and the energy contributions of different interactions.

Methods such as Molecular Mechanics Poisson−Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are frequently used in conjunction with MD simulations to estimate binding free energies. nih.govresearchgate.netfrontiersin.org These methods calculate the free energy difference between the bound and unbound states of the ligand and receptor, taking into account contributions from molecular mechanics energies and solvation. frontiersin.org Free energy perturbation (FEP) and thermodynamic integration (TI) are other computational methods applied to calculate binding affinities. nih.govoup.com

Studies have applied these techniques to guanine derivatives interacting with various targets. For example, MM-GBSA calculations have been used to evaluate the binding affinities of purine (B94841) analogs, including guanine derivatives, to riboswitches. nih.gov These calculations can demonstrate how modifications to the guanine structure affect binding strength. nih.gov

MD simulations combined with free energy calculations can also provide insights into the factors contributing to complex stability, such as hydrogen bonding, van der Waals interactions, and solvation effects. researchgate.netacs.orgacs.org For instance, simulations of methylene blue-guanine complexes highlighted the significant contribution of van der Waals forces to the solute-solute interaction energy in stabilizing the stacked conformation in water. researchgate.net

These computational approaches are essential for understanding the energetic basis of ligand binding and can help in predicting the binding affinity of potential drug candidates. researchgate.netdergipark.org.trmpg.denih.gov

Structural Biology Approaches for Interaction Analysis

Structural biology techniques provide experimental data on the three-dimensional structures of guanine derivatives in complex with their biological targets. These methods offer high-resolution views of the interaction interfaces, revealing the specific atoms and residues involved in binding.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique for determining the atomic-resolution structures of protein-ligand complexes, including those involving guanine derivatives. By crystallizing the complex and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can reconstruct a three-dimensional model of the molecule.

This method has been instrumental in visualizing how guanine derivatives bind to proteins. For example, the crystal structure of the eukaryotic translation initiation factor 4E (eIF4E) bound to 7-methyl-GDP revealed that the 7-methyl-guanine moiety is recognized through base sandwiching between conserved tryptophan residues, along with hydrogen bonds and a van der Waals contact. nih.gov

Co-crystal structures of guanine derivatives with proteins like cyclin-dependent kinase 2 (CDK2) have revealed novel binding modes adopted by modified purines to accommodate steric constraints. rcsb.org These structures provide crucial information for the rational design of more potent inhibitors. rcsb.org

X-ray diffraction has also been used to characterize the structures of metal complexes with guanine, showing the formation of metal-nitrogen bonds and the involvement of the organic ligand in the coordination sphere. mdpi.com Analysis of Hirshfeld surfaces from these crystal structures can reveal intermolecular interactions like π-stacking and halogen bonding that stabilize the complexes in the crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Nucleic Acid and Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. It is particularly valuable for studying the binding of guanine derivatives to nucleic acids and proteins, offering insights into the binding site, affinity, and conformational changes upon binding.

NMR spectroscopy is widely used to investigate the interaction of guanine derivatives with G-quadruplexes. researchgate.netresearchgate.netacs.orgmdpi.comnih.gov By monitoring changes in NMR signals (such as chemical shifts and NOEs) upon ligand titration, researchers can determine the binding stoichiometry, affinity, and the specific residues involved in the interaction. researchgate.netmdpi.comnih.gov For example, NMR titration experiments have been used to study the binding of distamycin A derivatives to parallel tetramolecular G-quadruplexes, showing interactions with the grooves of the quadruplex. researchgate.net

NMR can also provide dynamic information, such as the rotation rates of guanine amino groups, which can be used as probes for local structure and ligand binding in G-quadruplexes. nih.gov Changes in these rotation rates upon ligand binding can indicate the proximity of the ligand to specific guanine residues. nih.gov

In-cell NMR spectroscopy allows for the study of guanine derivative interactions with nucleic acids in their native cellular environment, providing insights that might differ from in vitro studies due to molecular crowding and other intracellular factors. researchgate.netjst.go.jp Fluorine-detected in-cell NMR, using fluorolabelled G-quadruplexes, has been applied to characterize interactions with ligand molecules in living cells. researchgate.net

NMR spectroscopy is also applied to study the interactions of guanine derivatives with proteins. bibliotekanauki.plresearchgate.netoup.com This includes investigating the binding of guanine nucleotides and their analogs to G proteins, which are important signaling proteins. bibliotekanauki.plresearchgate.net High-pressure NMR spectroscopy can be used to study the pressure response of NMR chemical shifts of guanine nucleotides bound to proteins, providing information about conformational equilibria and rare functional states. researchgate.net

Furthermore, NMR studies can help elucidate the structural changes in nucleic acids induced by the binding of guanine derivative-containing molecules, such as platinum complexes that form cross-links with DNA. oup.comacs.org NMR data can confirm the site of modification and provide a model of the distorted DNA structure. oup.com

NMR is also used in structure-based drug design efforts targeting mismatched DNA, where it can help determine complex structures and identify key interactions that can be exploited for ligand design. nih.gov

The combination of NMR data with computational modeling, such as molecular docking and dynamics simulations, can provide a more comprehensive understanding of the binding modes and stability of guanine derivative complexes with their targets. acs.org

Mechanistic Basis of Therapeutic and Biological Applications of Guanine Derivatives

Antiviral Mechanisms of Action

Guanine (B1146940) derivatives exert their antiviral effects through a variety of mechanisms, often targeting key stages of the viral replication cycle. Their structural similarity to natural guanine allows them to be recognized and processed by viral and host cellular enzymes, leading to the disruption of viral processes.

Inhibition of Viral Replication Pathways

A primary mechanism by which guanine derivatives inhibit viral replication is through interference with nucleic acid synthesis. Many antiviral guanine analogs are prodrugs that require intracellular phosphorylation to become active. For instance, acyclovir (B1169), ganciclovir, and penciclovir (B1679225) are phosphorylated to their monophosphate forms by viral kinases, such as herpes simplex virus (HSV) thymidine (B127349) kinase (TK) or cytomegalovirus (CMV) phosphotransferase (UL97) pubcompare.aifishersci.se. This initial phosphorylation by a viral enzyme is often a key step conferring selectivity for infected cells pubcompare.aifishersci.sefishersci.camims.com. Subsequently, host cellular kinases further phosphorylate these monophosphates to their active triphosphate forms pubcompare.aifishersci.sefishersci.camims.comuni.lu.

These triphosphate metabolites, such as acyclovir triphosphate (ACV-TP), ganciclovir-5'-triphosphate (ganciclovir-TP), and penciclovir triphosphate, mimic natural deoxyguanosine triphosphate (dGTP) pubcompare.ai. They compete with dGTP for incorporation into the nascent viral DNA chain by viral DNA polymerases pubcompare.aifishersci.semims.comuni.lu. Once incorporated, many of these analogs, like ACV-TP, lack the necessary 3' hydroxyl group required for the formation of the next phosphodiester bond, leading to premature termination of the growing viral DNA chain pubcompare.aimims.comuni.lu. This effectively halts viral DNA synthesis and prevents the production of new viral genomes fishersci.semims.comuni.lu.

Valacyclovir, a prodrug of acyclovir, is rapidly converted to acyclovir in the body and then follows a similar activation pathway to inhibit viral DNA synthesis uni.lu. Famciclovir, a prodrug of penciclovir, is also converted to its active form, penciclovir, which then inhibits viral DNA polymerase fishersci.ca.

Ribavirin, a guanosine (B1672433) analog, inhibits viral RNA synthesis and viral mRNA capping. It interferes with RNA metabolism required for viral replication through multiple proposed mechanisms. Ribavirin 5'-monophosphate inhibits cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH), which depletes intracellular pools of GTP, essential for viral genome replication.

Targeting Viral Enzymes and Essential Processes (e.g., Methyltransferases)

Beyond competitive inhibition and chain termination, guanine derivatives can directly target viral enzymes. The triphosphate forms of acyclovir, ganciclovir, and penciclovir are potent inhibitors of viral DNA polymerases pubcompare.aifishersci.semims.comuni.lu. For example, ACV-TP has a significantly higher affinity for viral DNA polymerase (e.g., HSV DNA polymerase) compared to host cellular DNA polymerases, contributing to its selective toxicity pubcompare.aimims.com. Ganciclovir-TP also selectively and potently inhibits viral DNA polymerase, particularly in CMV-infected cells. Penciclovir triphosphate similarly inhibits viral DNA polymerase by competing with dGTP.

Ribavirin triphosphate (RTP), the active metabolite of ribavirin, can directly inhibit viral mRNA polymerase. RTP also demonstrates inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase in certain viruses, such as dengue virus. Inhibition of these enzymes disrupts the post-translational capping of the 5' end of viral mRNA, which is crucial for viral protein synthesis and genome stability.

Immunomodulatory Effects via Pattern Recognition Receptors (e.g., Toll-like Receptor 7)

While the primary antiviral mechanisms of many guanine derivatives involve direct inhibition of viral processes, some research suggests immunomodulatory effects. For ribavirin, an immunomodulatory action has been proposed, potentially by shifting a Th2 immune response towards a Th1 phenotype. A Th1 response is generally associated with cell-mediated immunity, which is important for controlling viral infections. Additionally, it has been reported that guanine nucleoside analogues can be recognized by toll-like receptors, potentially leading to the induction of antiviral genes. This proposed mechanism could contribute to ribavirin's activity against both DNA and RNA viruses and its synergistic effects with interferon.

Induction of Lethal Mutagenesis Mechanisms

Ribavirin is also known for its ability to induce lethal mutagenesis, particularly in RNA viruses. This mechanism, also termed "error catastrophe," involves increasing the mutation rate of the viral genome to a level incompatible with viable replication. Ribavirin's amide group allows it to resemble either adenosine (B11128) or guanosine. When incorporated into viral RNA during replication, it can pair equally well with either uracil (B121893) or cytosine, leading to an increased frequency of mutations. This hypermutation can result in the production of defective virions and ultimately lead to the extinction of the viral population. While evidence for this mechanism has been debated and conflicting studies exist, it is considered a plausible mode of action, especially given the high mutation rates characteristic of RNA viruses.

Anticancer Mechanisms of Action

Information regarding the direct anticancer mechanisms of guanine derivatives, specifically their interference with DNA synthesis and repair pathways in the context of cancer treatment, was not found within the provided search results. The retrieved information primarily focuses on their antiviral properties and, in the case of ganciclovir, mentions potential mutagenic and carcinogenic risks as toxic effects, which are distinct from therapeutic anticancer mechanisms.

Advanced Research Applications of Guanine Derivatives

Supramolecular Chemistry and Self-Assembly

The ability of guanine (B1146940) and its derivatives to self-assemble through specific non-covalent interactions is a cornerstone of supramolecular chemistry. This self-recognition process allows for the creation of ordered architectures with predictable physicochemical properties. sci-hub.se

Guanine Quadruplex (G-quadruplex) Formation and Assembly Architectures

A key self-assembled structure formed by guanine derivatives is the G-quadruplex (G4). These intricate four-stranded structures are composed of stacked planar G-tetrads. mdpi.comnih.gov A G-tetrad is formed by four guanine bases linked by Hoogsteen hydrogen bonds. oup.com These G-tetrads then stack upon one another to form the G-quadruplex structure. mdpi.com The stability of G-quadruplexes is significantly influenced by the presence of metal cations, such as K⁺ or Na⁺, which coordinate within the central channel formed by the stacked G-tetrads, reducing the repulsion between the negatively charged O6 atoms of the guanines. nih.govoup.com K⁺ ions are generally more effective at stabilizing G-quadruplexes than Na⁺ ions, and their position within the structure differs, with Na⁺ typically found within the plane of the G-tetrads and K⁺ positioned between the planes. nih.gov

The architecture of G-quadruplexes can vary depending on factors such as the specific guanine sequence, strand orientation, and the presence of cations. mdpi.comnih.gov Different folding topologies exist, including antiparallel and parallel structures. mdpi.comnih.gov For instance, a human telomeric DNA sequence can form an antiparallel G-quadruplex in the presence of NaCl, while the same sequence can form a different structure in the presence of K⁺. mdpi.comnih.gov G-quadruplexes can also form higher-order assemblies, such as dimers or multimers, through stacking or interlocking interactions, often mediated by π-π interactions of terminal G-quartets. oup.com Modified guanosine (B1672433) derivatives, such as those with alkyloxy side groups, have been shown to self-assemble into ordered supramolecular nanoribbons in solution and on solid surfaces, driven by hydrogen bonding. nih.gov These nanoribbons exhibit potential for applications in nano- and opto-electronics due to their electronic properties. nih.gov

Design of Functional Supramolecular Materials (e.g., Hydrogels)

The self-assembly properties of guanosine derivatives make them ideal building blocks for the design of functional supramolecular materials, notably hydrogels. rsc.orgresearchgate.netias.ac.in Supramolecular hydrogels formed from low-molecular-weight guanosine derivatives are attractive due to their potential applications in nanotechnology and biotechnology. rsc.org These hydrogels are cross-linked networks of hydrophilic polymer chains capable of absorbing large amounts of water. ias.ac.in The self-assembly process leading to hydrogel formation typically involves heating a solution of the guanosine derivative to dissolve it, followed by cooling, which induces a sol-to-gel transition through hierarchical nucleation. ias.ac.in

Guanosine-based hydrogels can be formed through the stacking assembly of tetrameric G-quartet units, often stabilized by cations. acs.org For example, stable gels have been formed from bis-guanine gelators in the presence of K⁺ ions. ias.ac.in The properties of these hydrogels can be tuned by altering external stimuli such as pH, temperature, and ionic strength. acs.org Guanosine-derived hydrogels have shown promise in various applications, including acting as scaffolds for tissue engineering, components in sensors and catalysts, and systems for controlled release. researchgate.netias.ac.inacs.orgnih.gov Binary mixtures of guanosine derivatives have been shown to form stable and transparent hydrogels capable of trapping significant amounts of water. rsc.org The structural stability and properties of these hydrogels can be influenced by factors like the specific derivatives used and the presence of ions. rsc.orgnih.gov Recent work has also demonstrated the use of guanosine-driven hyaluronic acid-based supramolecular hydrogels, formed under mild conditions, which exhibit peroxidase-like activity and potential for treating chronic diabetic wounds. nih.gov Furthermore, G-quadruplex-based antiviral hydrogels have been developed through the direct gelation of clinical antiviral drugs that are guanine analogues in the presence of K⁺ ions. rsc.org

Role of Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking, Ion-Dipole) in Assembly

The self-assembly of guanine derivatives into supramolecular structures is driven by a combination of non-covalent interactions. sci-hub.seresearchgate.netrsc.org Hydrogen bonding, particularly the Hoogsteen-type hydrogen bonds within G-tetrads, is fundamental to the formation of G-quadruplexes and other assemblies. mdpi.comoup.com Guanosine, with its hydrogen bond donors (N1-H, N2-H) and acceptors (N3, O6, N7), can participate in diverse non-canonical base pairing arrangements, leading to the formation of dimers, ribbons, sheets, or macrocycles. acs.org

Fluorescent Probes and Biosensing Applications

Guanine derivatives are extensively utilized in the development of fluorescent probes and biosensing applications due to their intrinsic fluorescence properties or their ability to influence the fluorescence of nearby fluorophores. researchgate.netnih.gov

Development of Guanine-Quenching and Dequenching Probes

The phenomenon of fluorescence quenching by guanine is a widely exploited principle in designing fluorescent probes. mdpi.comresearchgate.netrsc.org Guanine bases can act as energy acceptors, quenching the fluorescence of nearby fluorophores through mechanisms like photoinduced electron transfer (PET). mdpi.comrsc.org This quenching effect can be significant and is influenced by the proximity and sequence context of guanine residues relative to the fluorophore. mdpi.comnih.govrsc.org

Guanine-quenching probes are designed such that the fluorescence of an attached fluorophore is quenched when it is in close proximity to one or more guanine bases. mdpi.comresearchgate.net Upon binding to a target molecule or undergoing a conformational change, the fluorophore is moved away from the quenching guanine(s), leading to an increase in fluorescence signal (dequenching). nih.gov This principle has been applied in various probe designs, including those where the fluorophore is directly conjugated to a guanosine base. nih.gov Hybridization of such a probe to a complementary sequence can result in dequenching if the hybridization event alters the spatial relationship between the fluorophore and quenching guanine(s). nih.gov Guanine-mediated quenching is a cost-effective alternative to using external quenchers in probe design. researchgate.net

Conversely, guanine-dequenching probes are designed to exhibit low fluorescence in a particular state and become fluorescent upon interaction with guanine or a guanine-rich structure. mdpi.com This can occur, for example, when a fluorophore's emission is enhanced upon binding to a G-quadruplex structure or when placed in proximity to guanine bases under specific conditions. acs.orgacs.orgresearchgate.net

Applications in Nucleic Acid Structure and Function Analysis

Fluorescent guanine derivative-based probes are powerful tools for analyzing nucleic acid structure and function. mdpi.comresearchgate.net Their ability to report on conformational changes or interactions makes them valuable for studying complex nucleic acid architectures like G-quadruplexes and i-motifs. nih.govresearchgate.net

Probes designed based on guanine quenching or dequenching can detect specific nucleic acid sequences and structural changes. rsc.orgnih.gov For instance, hybridization-induced dequenching has been used for detecting specific DNA sequences and genotyping mutations. nih.gov Fluorescent guanine analogues or probes incorporating guanine derivatives can also serve as reporters for G-quadruplex formation and stability, providing insights into their biological roles and interactions with ligands or proteins. mdpi.comresearchgate.netrsc.orgmdpi.com Some functionalized guanine nucleosides can stabilize G-quadruplex structures and fluoresce upon their formation, allowing for direct observation using techniques like ¹⁹F-NMR in living cells. researchgate.net

Beyond simple detection, these probes can be integrated into more complex biosensing platforms for analyzing various biological targets. researchgate.netnih.govmdpi.com Guanine-rich probes have been developed for the specific detection of metal ions, such as Pb²⁺, which induce conformational changes in the probe upon binding, leading to a detectable signal. mdpi.com Furthermore, guanine-quadruplex forming sequences can be utilized as signal readout units in biosensors for detecting biomarkers like single nucleotide polymorphisms (SNPs), miRNAs, and transcription factors. nih.gov The unique properties of guanine derivatives in influencing fluorescence make them indispensable in the development of sensitive and versatile tools for probing the intricate world of nucleic acids and their interactions. researchgate.netnih.gov